molecular formula C34H22Cl2N2O2 B4672701 N-[2-chloro-4-[3-chloro-4-(naphthalene-1-carbonylamino)phenyl]phenyl]naphthalene-1-carboxamide

N-[2-chloro-4-[3-chloro-4-(naphthalene-1-carbonylamino)phenyl]phenyl]naphthalene-1-carboxamide

Cat. No.: B4672701
M. Wt: 561.5 g/mol
InChI Key: ZFJVOCWHZBDITP-UHFFFAOYSA-N
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Description

N-[2-chloro-4-[3-chloro-4-(naphthalene-1-carbonylamino)phenyl]phenyl]naphthalene-1-carboxamide is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and chlorine substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-4-[3-chloro-4-(naphthalene-1-carbonylamino)phenyl]phenyl]naphthalene-1-carboxamide typically involves multi-step organic reactions. One common method includes the use of Friedel-Crafts acylation to introduce the acyl groups onto the aromatic rings . This is followed by a series of substitution reactions to introduce the chlorine atoms and the naphthalene-1-carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-4-[3-chloro-4-(naphthalene-1-carbonylamino)phenyl]phenyl]naphthalene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce amines and other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

N-[2-chloro-4-[3-chloro-4-(naphthalene-1-carbonylamino)phenyl]phenyl]naphthalene-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials and as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[2-chloro-4-[3-chloro-4-(naphthalene-1-carbonylamino)phenyl]phenyl]naphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene derivatives: Compounds with similar naphthalene structures but different substituents.

    Chlorinated aromatic compounds: Compounds with chlorine atoms attached to aromatic rings.

Uniqueness

N-[2-chloro-4-[3-chloro-4-(naphthalene-1-carbonylamino)phenyl]phenyl]naphthalene-1-carboxamide is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[2-chloro-4-[3-chloro-4-(naphthalene-1-carbonylamino)phenyl]phenyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H22Cl2N2O2/c35-29-19-23(15-17-31(29)37-33(39)27-13-5-9-21-7-1-3-11-25(21)27)24-16-18-32(30(36)20-24)38-34(40)28-14-6-10-22-8-2-4-12-26(22)28/h1-20H,(H,37,39)(H,38,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFJVOCWHZBDITP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=C(C=C(C=C3)C4=CC(=C(C=C4)NC(=O)C5=CC=CC6=CC=CC=C65)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H22Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

561.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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